![molecular formula C9H7NO4S B13172838 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid is a complex organic compound that features both a thiazole and a furan ring in its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both thiazole and furan rings makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the rings and the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. Enzymatic catalysis can be employed to achieve high yields under mild conditions, making it a more sustainable and cost-effective method compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiazole and furan rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group and a carboxylic acid group.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group.
Uniqueness
What sets 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid apart is the presence of both thiazole and furan rings, which confer unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H7NO4S |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
5-[2-(hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4S/c11-2-8-10-6(4-15-8)7-1-5(3-14-7)9(12)13/h1,3-4,11H,2H2,(H,12,13) |
Clé InChI |
HCOBCCPQGBBTBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1C(=O)O)C2=CSC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
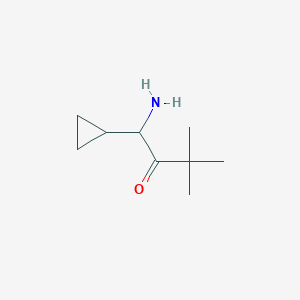
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)

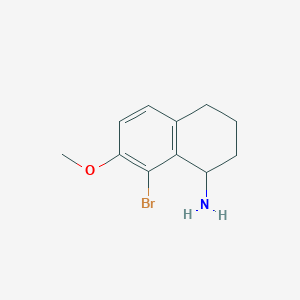

![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)
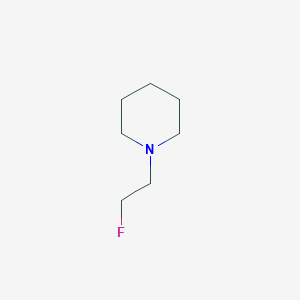
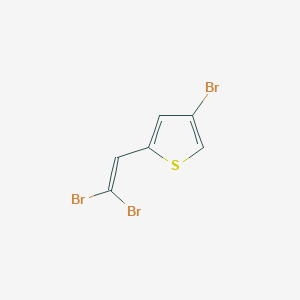
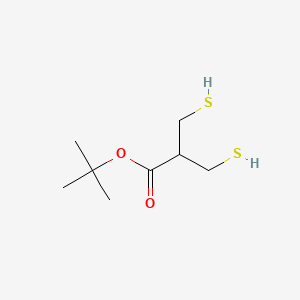
methyl}phenol](/img/structure/B13172831.png)
